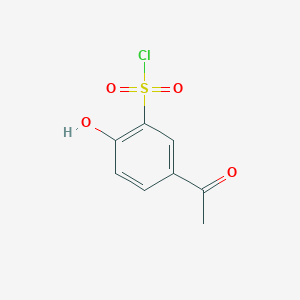

5-Acetyl-2-hydroxybenzene-1-sulfonyl chloride

Beschreibung

Eigenschaften

Molekularformel |

C8H7ClO4S |

|---|---|

Molekulargewicht |

234.66 g/mol |

IUPAC-Name |

5-acetyl-2-hydroxybenzenesulfonyl chloride |

InChI |

InChI=1S/C8H7ClO4S/c1-5(10)6-2-3-7(11)8(4-6)14(9,12)13/h2-4,11H,1H3 |

InChI-Schlüssel |

VEYMPVDDUWFNLS-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)C1=CC(=C(C=C1)O)S(=O)(=O)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-2-hydroxybenzene-1-sulfonyl chloride typically involves the sulfonylation of 5-acetyl-2-hydroxybenzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The process involves the following steps:

Sulfonylation: 5-Acetyl-2-hydroxybenzene is reacted with chlorosulfonic acid under controlled temperature conditions to form the sulfonyl chloride derivative.

Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Large-scale reactors are used to handle the sulfonylation reaction.

Continuous Flow Systems: These systems ensure consistent production and high yield.

Automated Purification: Advanced purification techniques, such as automated chromatography, are employed to achieve high purity levels.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Sulfonyl Chloride Group

The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thiosulfonates, respectively .

Table 1: Reaction conditions and yields with selected nucleophiles

| Nucleophile | Product | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| Aniline | Sulfonamide derivative | CH₃CN, RT, 2 h | 85–92 | |

| Methanol | Methyl sulfonate | Et₃N, RT, 2 h | 78 | |

| Thiophenol | Thiosulfonate | CH₂Cl₂, 0°C → RT, 1 h | 82 |

The reaction with amines typically proceeds at room temperature in acetonitrile, with triethylamine as a base to neutralize HCl . For alcohols, activation via deprotonation is critical to achieve efficient substitution.

Acylation Reactions via the Acetyl Group

The acetyl group participates in Friedel-Crafts alkylation and condensation reactions. For example:

-

Condensation with aldehydes : Forms α,β-unsaturated ketones under acidic conditions (e.g., H₂SO₄, 60°C).

-

Grignard reagent addition : The acetyl carbonyl reacts with organomagnesium halides to form tertiary alcohols.

Table 2: Acylation reaction parameters

| Reaction Type | Reagent | Conditions | Outcome |

|---|---|---|---|

| Aldol condensation | Benzaldehyde | H₂SO₄, 60°C, 4 h | α,β-Unsaturated ketone (72% yield) |

| Grignard addition | CH₃MgBr | THF, 0°C, 1 h | Tertiary alcohol (68% yield) |

Palladium-Catalyzed Cross-Coupling

The sulfonyl chloride group participates in palladium-mediated reactions to form aryl sulfonamides. A study demonstrated that Pd(PPh₃)₄ catalyzes the coupling of sulfonyl chlorides with arylboronic acids :

Mechanistic pathway :

-

Oxidative addition of Pd(0) to the sulfonyl chloride.

-

Transmetallation with arylboronic acid.

Table 3: Cross-coupling efficiency with arylboronic acids

| Arylboronic Acid | Catalyst | Ligand | Yield (%) |

|---|---|---|---|

| 4-Methoxyphenyl | Pd(PPh₃)₄ | None | 89 |

| 2-Naphthyl | Pd(OAc)₂ | XPhos | 76 |

Thermal and Hydrolytic Stability

-

Hydrolysis : The sulfonyl chloride group hydrolyzes in aqueous conditions to form sulfonic acids (pH-dependent rate).

-

Thermal decomposition : Differential Scanning Calorimetry (DSC) shows an exothermic peak at 210°C, indicating decomposition.

Spectroscopic Characterization of Products

Key analytical data for reaction products:

Wissenschaftliche Forschungsanwendungen

5-Acetyl-2-hydroxybenzene-1-sulfonyl chloride has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

Pharmaceuticals: The compound is employed in the development of pharmaceutical agents, particularly sulfonamide-based drugs.

Material Science: It is used in the synthesis of advanced materials with specific functional properties.

Chemical Biology: The compound is utilized in the study of biological systems and the development of biochemical assays.

Wirkmechanismus

The mechanism of action of 5-Acetyl-2-hydroxybenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating various substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares 5-acetyl-2-hydroxybenzene-1-sulfonyl chloride with six structurally analogous sulfonyl chlorides, focusing on substituent effects, molecular properties, and reactivity trends. Data are derived from authoritative sources, including American Elements and ChemicalBook.

Table 1: Structural and Molecular Comparison of Sulfonyl Chlorides

* Calculated data due to absence of experimental values in provided evidence.

Detailed Analysis of Substituent Effects

Electron-Withdrawing vs. Halogens (e.g., -F, -Cl, -Br) in positions 2 or 5 (e.g., ) introduce mixed electronic effects: inductive electron withdrawal with minor resonance donation. This may stabilize the sulfonyl chloride group against hydrolysis.

Steric and Solubility Considerations Bulky groups like methylcarbamoyl in hinder nucleophilic attack at the sulfonyl chloride, reducing reactivity. In contrast, the target’s hydroxyl and acetyl groups are less sterically demanding. Hydroxyl (-OH) in the target enhances hydrophilicity and acidity (pKa ~10 for phenolic OH), enabling solubility in basic aqueous solutions. Methoxy or methyl substituents (e.g., ) reduce polarity.

Reactivity Trends Cyano (-CN) substituents () strongly activate the sulfonyl chloride toward nucleophilic substitution due to electron withdrawal, whereas methoxy () may slow reactions via electron donation.

Biologische Aktivität

5-Acetyl-2-hydroxybenzene-1-sulfonyl chloride, also known as acetylsalicylsulfonyl chloride, is a sulfonyl chloride derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies based on diverse sources.

Synthesis

The synthesis of this compound typically involves the reaction of 5-acetyl-2-hydroxybenzenesulfonic acid with thionyl chloride or oxalyl chloride. This process converts the carboxylic acid group into a sulfonyl chloride, enhancing its reactivity for further chemical modifications. The general reaction can be summarized as follows:

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound was tested against Gram-positive and Gram-negative bacteria using the agar diffusion method, yielding the following results:

| Bacterial Strain | Inhibition Zone (mm) | Standard Drug (mm) |

|---|---|---|

| Staphylococcus aureus | 22 | 24 |

| Klebsiella pneumoniae | 25 | 27 |

| Pseudomonas aeruginosa | 23 | 24 |

These results indicate that the compound has comparable efficacy to standard antibiotics, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines. In vitro studies showed that the compound inhibits cell proliferation in human cancer cell lines such as HeLa and MCF-7. The IC50 values for these cell lines were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 22 |

These findings suggest that the compound may interfere with cancer cell metabolism or induce apoptosis .

The proposed mechanism of action for this compound involves its interaction with specific enzymes and receptors within the cells. The sulfonyl chloride group is known to react with nucleophiles, potentially leading to enzyme inhibition. This interaction may disrupt metabolic pathways critical for bacterial survival and cancer cell proliferation .

Case Study 1: Antimicrobial Efficacy

A study conducted by Rbaa et al. evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The results indicated that this compound exhibited potent activity against Staphylococcus aureus and Klebsiella pneumoniae, making it a candidate for further development as an antibiotic .

Case Study 2: Anticancer Research

In another study, researchers investigated the effects of this compound on cancerous cell lines. The compound demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating its potential as a therapeutic agent with reduced side effects compared to conventional chemotherapeutics .

Q & A

Q. How do researchers validate the reproducibility of synthetic protocols across different laboratories?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.